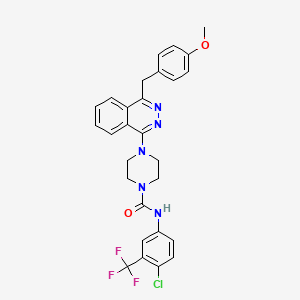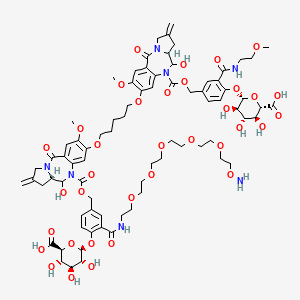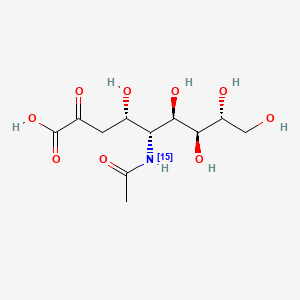
AChE-IN-20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-20 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-20 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include:
Solvent: Acetic acid
Temperature: Room temperature
Catalyst: Manganese(III) acetate
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions
Purification: Using chromatography techniques to ensure high purity
Quality Control: Ensuring consistency and efficacy of the final product
Análisis De Reacciones Químicas
Types of Reactions
AChE-IN-20 undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form various oxidized derivatives.
Reduction: Can be reduced to simpler forms using reducing agents.
Substitution: Reacts with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetic acid, ethanol, water
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further analyzed for their biological activity.
Aplicaciones Científicas De Investigación
AChE-IN-20 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Used in the development of diagnostic kits for acetylcholinesterase activity.
Mecanismo De Acción
AChE-IN-20 exerts its effects by binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include the anionic and esteratic sites of acetylcholinesterase, where the compound forms stable complexes, inhibiting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
Uniqueness
AChE-IN-20 is unique due to its high specificity and potency in inhibiting acetylcholinesterase. Compared to other inhibitors, it has shown better efficacy in preclinical studies, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C22H20N8O6S2 |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
4-[[4,6-bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C22H20N8O6S2/c23-37(33,34)17-9-5-15(6-10-17)26-21-28-20(25-14-3-1-13(2-4-14)19(31)32)29-22(30-21)27-16-7-11-18(12-8-16)38(24,35)36/h1-12H,(H,31,32)(H2,23,33,34)(H2,24,35,36)(H3,25,26,27,28,29,30) |
Clave InChI |
RNJQUZMSEZRHNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)




phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)


![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)




